molecular formula C16H16F2N2O B12263857 4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine

4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No.: B12263857
M. Wt: 290.31 g/mol
InChI Key: CWESRCHCPRDJPT-UHFFFAOYSA-N
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Description

4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine is a synthetic organic compound characterized by the presence of a difluorophenyl group, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine involves its interaction with specific molecular targets. The difluorophenyl group and azetidine ring may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
  • (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the azetidine ring provides a rigid framework that can interact with biological targets in a distinct manner .

Properties

Molecular Formula

C16H16F2N2O

Molecular Weight

290.31 g/mol

IUPAC Name

4-[1-[(2,6-difluorophenyl)methyl]azetidin-3-yl]oxy-2-methylpyridine

InChI

InChI=1S/C16H16F2N2O/c1-11-7-12(5-6-19-11)21-13-8-20(9-13)10-14-15(17)3-2-4-16(14)18/h2-7,13H,8-10H2,1H3

InChI Key

CWESRCHCPRDJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)CC3=C(C=CC=C3F)F

Origin of Product

United States

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